Product packaging for Bis((trimethylsilyl)methyl)mercury(Cat. No.:CAS No. 13294-23-0)

Bis((trimethylsilyl)methyl)mercury

Cat. No.: B079299
CAS No.: 13294-23-0
M. Wt: 375.02 g/mol
InChI Key: UQOFJLBRRNSQKQ-UHFFFAOYSA-N
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Description

Historical Evolution of Silylmercury Compounds and Their Significance

The exploration of organomercury compounds dates back to the 19th century, with the synthesis of dimethylmercury (B1214916) in 1852. However, the introduction of silicon-containing ligands is a more recent development. The first synthesis of a silylmercury compound, bis(trimethylsilyl)mercury, was reported by Wiberg and his colleagues in 1963. wikipedia.org This was achieved through the reaction of trimethylsilyl (B98337) bromide with sodium amalgam. wikipedia.org

The development of silylmercury compounds opened new avenues in organometallic chemistry. The silicon-mercury bond proved to be a synthetically useful tool, and the silyl (B83357) groups themselves offered a way to modulate the properties of the organometallic species. These compounds found applications as silylating agents and as precursors to other organosilyl and organometallic compounds.

Unique Position of Bis((trimethylsilyl)methyl)mercury within Organo-Group 12 Chemistry

The uniqueness of this compound lies in the nature of its organic ligands. The trimethylsilylmethyl group, -CH₂Si(CH₃)₃, is sterically demanding and possesses distinct electronic properties compared to simple alkyl or aryl groups.

The steric bulk of the two trimethylsilylmethyl groups provides kinetic stabilization to the molecule. This bulk can influence the coordination geometry around the mercury atom and can direct the outcome of reactions by controlling the approach of reagents.

Current Research Landscape and Key Challenges in the Field

Current research involving silylmercury compounds, including this compound, focuses on their application as precursors for the synthesis of novel materials and as reagents in organic synthesis. For example, they can serve as a source for the generation of silyl-substituted carbenes or radicals.

Despite their utility, the field faces several key challenges. A primary concern is the inherent toxicity of organomercury compounds, which necessitates careful handling and disposal procedures. wikipedia.org This toxicity often limits their use in large-scale industrial applications.

Another challenge lies in the air and moisture sensitivity of many organometallic reagents, including some silylmercury compounds. This requires the use of specialized techniques, such as Schlenk lines or gloveboxes, for their synthesis and manipulation. Furthermore, a deeper understanding of the reaction mechanisms and the precise role of the silyl groups in influencing reactivity remains an active area of investigation. Overcoming these challenges will be crucial for the continued development and application of this fascinating class of compounds.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22HgSi2 B079299 Bis((trimethylsilyl)methyl)mercury CAS No. 13294-23-0

Properties

IUPAC Name

bis(trimethylsilylmethyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFJLBRRNSQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Hg]C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22HgSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157874
Record name Bis((trimethylsilyl)methyl)mercury
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Molecular Weight

375.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13294-23-0
Record name Bis[(trimethylsilyl)methyl]mercury
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Record name Bis((trimethylsilyl)methyl)mercury
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Record name Bis((trimethylsilyl)methyl)mercury
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Record name Bis[(trimethylsilyl)methyl]mercury
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Synthetic Methodologies for Bis Trimethylsilyl Methyl Mercury and Analogues

Established Synthetic Routes for Bis((trimethylsilyl)methyl)mercury

The synthesis of this compound, a symmetrical organomercury compound, is primarily achieved through the reaction of a (trimethylsilyl)methyl organometallic reagent with a mercury(II) salt.

Reactions Involving Halotrimethylsilanes and Mercury

A foundational route to this compound involves the initial formation of a highly reactive Grignard reagent from a halotrimethylsilane. This is a classic and reliable method in organometallic chemistry.

The process begins with the synthesis of (trimethylsilyl)methylmagnesium chloride. This is prepared by reacting (chloromethyl)trimethylsilane with magnesium turnings in an anhydrous ether solvent. A crystal of iodine is often used to initiate the reaction. The reaction is typically controlled to maintain a gentle reflux. rsc.org

Reaction Scheme for Grignard Reagent Formation

Generated code

Reactants: (Chloromethyl)trimethylsilane, Magnesium Product: (Trimethylsilyl)methylmagnesium chloride

Once the Grignard reagent is prepared, it is then reacted with a mercury(II) salt, such as mercury(II) chloride (HgCl₂), in an appropriate solvent. The transmetalation reaction results in the formation of the desired this compound and a magnesium halide salt as a byproduct.

Reaction Scheme for Organomercury Formation

Generated code

Reactants: (Trimethylsilyl)methylmagnesium chloride, Mercury(II) chloride Product: this compound

This two-step approach is a versatile and widely applicable method for synthesizing a variety of dialkylmercury compounds.

Mechanochemical Synthesis Approaches for Related Silyl-Metal Compounds

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a modern, solvent-free alternative for the synthesis of organometallic compounds. While not specifically documented for this compound, this technique has been successfully applied to related silyl-metal compounds, suggesting its potential applicability.

Mechanochemical synthesis is typically performed in a ball mill, where the mechanical energy from grinding media initiates reactions between solid reactants. This method has been used for:

Synthesis of Silylcyclopentenes: Generated from organolithium species under ball milling conditions, avoiding the need for bulk solvents. rsc.org

Direct Synthesis of Alkoxysilanes: Involves reacting silicon with an alcohol in a vibrating fluidized bed of copper milling bodies, which act as both grinding media and catalyst. rsc.org

Preparation of Metal Complexes: Gold, palladium, and other metal complexes of N-heterocyclic carbenes (NHCs) and salophen ligands have been efficiently prepared via mechanochemical routes, often with reduced reaction times and byproducts compared to traditional solution-based methods. rsc.org

This approach is particularly advantageous for reducing solvent waste and can sometimes enable reactions that are difficult to achieve in solution.

Synthesis of Related Organomercury Species Bearing Trimethylsilylmethyl Groups

The trimethylsilylmethyl ligand is a sterically bulky group that is used to stabilize a wide range of organometallic compounds. Its use extends beyond simple mercury compounds to more complex structures involving multiple metallic centers or different metals.

Preparation of α,α'-Bis(chloromercurio)-α,α'-bis(trimethylsilyl)-m-xylene

A notable related organomercury species is meso-α,α'-bis(chloromercurio)-α,α'-bis(trimethylsilyl)-m-xylene. Its synthesis is highly stereoselective. wikipedia.org

The synthesis starts with the dilithiation of α,α'-bis(trimethylsilyl)-m-xylene using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (tmeda) to form a dilithio adduct. wikipedia.org This intermediate is then added to a solution containing an excess of mercury(II) acetate (B1210297) (Hg(OAc)₂). A subsequent workup with dilute hydrochloric acid yields the final product in nearly quantitative amounts. wikipedia.org

The reaction exclusively produces the meso isomer, a diastereomer with a plane of symmetry, rather than a racemic mixture of enantiomers. wikipedia.org

Table 1: Synthesis of meso-α,α'-Bis(chloromercurio)-α,α'-bis(trimethylsilyl)-m-xylene

Step Reactants Reagents/Solvents Intermediate/Product Yield
1 α,α'-Bis(trimethylsilyl)-m-xylene n-BuLi, tmeda α,α'-Dilithio-α,α'-bis(trimethylsilyl)-m-xylene (tmeda adduct) -

Routes to Tris(bis(trimethylsilyl)methyl)lanthanum and -samarium

The synthesis of the first neutral, homoleptic (containing only one type of ligand) alkyls of lanthanum and samarium was a significant achievement in organolanthanide chemistry. These compounds, Ln[CH(SiMe₃)₂]₃, are stabilized by the very bulky bis(trimethylsilyl)methyl ligand.

The established synthesis involves the reaction of the lithium salt of the ligand, Li[CH(SiMe₃)₂], with a lanthanide aryloxide precursor, [Ln(OC₆H₃Buᵗ₂-2,6)₃]. wikipedia.org The reaction is carried out under ambient conditions and provides the desired three-coordinate homoleptic alkyls.

Reaction Scheme

Generated code

An alternative, more direct route that is common for other lanthanide amides and alkyls involves the salt metathesis reaction between the appropriate anhydrous lanthanide trichloride (B1173362) (LnCl₃) and three equivalents of the alkyl- or amido-lithium reagent.

Table 2: Key Data for Homoleptic Lanthanide Alkyls

Compound Metal-Carbon Bond Length (Å) C-Ln-C Angle Key Structural Feature Reference
La[CH(SiMe₃)₂]₃ 2.515 ~Tetrahedral C₃ Symmetry wikipedia.org

Derivatization of Bis((trimethylsilyl)methyl)tin Precursors

Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. The derivatization of organotin precursors is a viable, though less common, pathway to organomercury compounds. This method relies on the difference in electronegativity between the metals, which drives the reaction.

The general principle involves reacting an organotin compound, such as bis((trimethylsilyl)methyl)tin dichloride or a related trialkyltin variant, with a mercury(II) salt. For instance, the transfer of alkyl groups from methyltin compounds to mercury(II) chloride has been studied and confirmed. While not specifically detailed for the bis((trimethylsilyl)methyl) ligand, the reaction would be expected to proceed as follows:

Hypothetical Reaction Scheme

Generated code

Reactants: Bis((trimethylsilyl)methyl)tin dichloride, Mercury(II) chloride Products: this compound, Tin(IV) chloride

This method has been successfully applied in the synthesis of complex organopalladium, rhodium, and gold compounds from organotin and organomercury precursors, demonstrating the broad utility of transmetalation in creating new metal-carbon bonds.

Reactivity and Reaction Mechanisms of Bis Trimethylsilyl Methyl Mercury

Reactions with Organic Halides

Bis((trimethylsilyl)methyl)mercury engages in distinct reactions with various organic halides, with outcomes that are heavily influenced by the identity of the halogen and the reaction conditions.

Aryl Halide Coupling and Diarylmercury Formation

The reaction of this compound with aryl halides can lead to the formation of diarylmercury compounds. For instance, when reacted with aryl bromides at elevated temperatures (around 190°C), the primary products include the corresponding diarylmercury, alongside bromotrimethylsilane, aryltrimethylsilane, and hexamethyldisilane (B74624). rsc.org The reaction with aryl chlorides proceeds more slowly, while the reaction with iodobenzene (B50100) is rapid even at room temperature, yielding diphenylmercury, iodotrimethylsilane, trimethylphenylsilane, and phenylmercuric iodide. rsc.org

The formation of these products is consistent with the initial formation of an aryl(trimethylsilyl)mercury intermediate. rsc.org This intermediate can then undergo further reactions to yield the observed products. The relative reactivity of the aryl halides (I > Br > Cl) is a key factor in determining the reaction conditions required.

Table 1: Products from the Reaction of this compound with Aryl Halides

Aryl Halide Conditions Major Products
Aryl Bromide 190°C Diarylmercury, Bromotrimethylsilane, Aryltrimethylsilane, Hexamethyldisilane
Aryl Chloride High Temperature Slower reaction, similar products to bromides
Iodobenzene Room Temperature Diphenylmercury, Iodotrimethylsilane, Trimethylphenylsilane, Phenylmercuric Iodide

Reactivity with Fluorinated Unsaturated Systems

This compound also demonstrates interesting reactivity with fluorinated unsaturated compounds, often initiated by photolysis. These reactions can lead to the incorporation of trimethylsilyl (B98337) groups into the fluorinated substrates.

Photochemical Reactions with Perfluoro-olefins: Vinylic Fluorine Replacement

Under photochemical conditions, this compound reacts with perfluoro-olefins. This reaction is characterized by the replacement of a vinylic fluorine atom with a trimethylsilyl group. For example, irradiation of this compound in the presence of hexafluorobenzene (B1203771) results in the formation of trimethyl(pentafluorophenyl)silane (B73885) and tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene. rsc.org This transformation is believed to proceed through a free-radical mechanism. rsc.org

Reactions with Perfluoro-acetylenes: Silyl (B83357) Group Incorporation and Adduct Formation

The interaction of this compound with perfluoro-acetylenes leads to the formation of adducts where the trimethylsilyl group is incorporated into the acetylenic backbone. This type of reaction expands the synthetic utility of the mercury reagent for creating complex organosilicon compounds.

Utilization in Carbene Chemistry

This compound and its analogs have emerged as valuable reagents for the generation of carbenes, highly reactive intermediates with a divalent carbon atom. The presence of the bulky and electron-donating trimethylsilyl groups influences the stability and reactivity of the resulting carbene species.

Research has demonstrated that organomercurials, such as bis(trimethylsilyl)mercury, can serve as effective reagents for the clean, low-temperature generation of metal-free diaminocarbenes. These reactions typically involve the treatment of chloroamidinium or chloroiminium salts with the mercury compound. The driving force for this reaction is the formation of stable mercury(II) chloride and trimethylsilyl chloride, which facilitates the release of the carbene.

For instance, the reaction of a chloroamidinium chloride with bis(trimethylsilyl)mercury leads to the formation of a persistent acyclic diaminocarbene. colostate.edu This method provides a valuable route to these otherwise transient species, allowing for their isolation and characterization. Similarly, cyclic diaminocarbenes can be generated from the corresponding cyclic chloroamidinium precursors. The ability to generate these carbenes under mild, metal-free conditions is a significant advantage, preventing potential complications from metal-carbene complex formation.

While some diaminocarbenes are persistent enough to be isolated, many others are transient intermediates that readily dimerize to form tetraaminoethylenes. The generation of such transient amino carbenes can be achieved using this compound or related reagents. The dimerization process itself is a subject of mechanistic interest.

Studies have shown that the dimerization of diaminocarbenes is not always a simple, uncatalyzed process. In many cases, the dimerization is catalyzed by the presence of the precursor formamidinium ion. gelest.com This proton-catalyzed pathway involves the formation of a C-protonated dimer intermediate. The nature of the substituents on the nitrogen atoms and the ring strain in cyclic systems play a crucial role in determining the stability of the carbene and its propensity to dimerize. For example, acyclic diaminocarbenes tend to have a higher thermodynamic driving force for dimerization compared to their cyclic counterparts. gelest.com

Table 1: Factors Influencing Diaminocarbene Dimerization

FactorInfluence on DimerizationRationale
Carbene Type Acyclic carbenes dimerize more readily than cyclic ones. gelest.comReduced ring strain in the dimeric product for acyclic systems.
Catalysis Presence of formamidinium ions accelerates dimerization. gelest.comProton-catalyzed pathway lowers the activation energy for dimerization.
Steric Hindrance Bulky substituents on the nitrogen atoms can hinder dimerization.Steric repulsion between the substituents in the transition state and the final dimer.

The generation of silicon-substituted carbenes or carbenoids from precursors like this compound can lead to interesting intramolecular reactions. In the absence of an external trapping agent, these reactive intermediates can be trapped internally by suitable functional groups within the same molecule.

A common intramolecular pathway is the insertion into a C-H bond. For example, a silicon-substituted carbene can insert into a neighboring methyl C-H bond, leading to the formation of a cyclopropane (B1198618) ring. Another possibility is the 1,2-migration of a trimethylsilyl group, which can lead to the formation of a silene intermediate. The specific pathway followed depends on the structure of the carbene and the reaction conditions. These intramolecular trapping reactions provide a powerful tool for the synthesis of complex cyclic and organosilicon compounds.

Role in Organometallic Transmetallation and Bond Cleavage Reactions

The mercury-carbon and silicon-carbon bonds in this compound exhibit distinct reactivities, making the compound a versatile reagent in organometallic synthesis. It can participate in transmetallation reactions, transferring its (trimethylsilyl)methyl group to other metals, and undergo bond cleavage with both nucleophiles and electrophiles.

The reactivity of the mercury-silicon (Hg-Si) bond in related compounds like bis(trimethylsilyl)mercury has been a subject of study, and similar principles can be applied to this compound. The Hg-C bond is generally more reactive towards electrophiles, while the Si-C bond can be cleaved by nucleophiles.

Reaction with Electrophiles:

Electrophiles, such as acyl halides, can react with this compound to yield trimethylsilylmethyl ketones. In this reaction, the electrophile attacks the carbon atom attached to the mercury, leading to the cleavage of the Hg-C bond and the formation of a new C-C bond. The other product is (trimethylsilyl)methylmercury halide.

Reaction with Nucleophiles:

Nucleophiles, particularly strong ones like organolithium reagents, can attack the silicon atom, leading to the cleavage of the Si-C bond. For example, reaction with methyllithium (B1224462) could potentially generate (trimethylsilyl)methyllithium (B167594) and a methyl(trimethylsilylmethyl)mercury species. The high affinity of lithium for the trimethylsilyl group drives this type of transmetallation.

Furthermore, this compound can act as a silylating agent for alcohols and amines, although less reactive than dedicated silylating agents like bis(trimethylsilyl)amine. This reactivity involves the cleavage of the Hg-C bond and the formation of a new Si-O or Si-N bond, with the release of (trimethylsilyl)methylmercury species.

Transmetallation Reactions:

This compound is an effective transmetallating agent, transferring its (trimethylsilyl)methyl group to other metals. This is particularly useful for introducing the sterically demanding and electronically stabilizing (trimethylsilyl)methyl ligand into a metal complex. For example, reaction with metal halides (MCln) can lead to the formation of (trimethylsilyl)methyl-metal complexes and (trimethylsilyl)methylmercury chloride. This method has been employed to synthesize a variety of transition metal and main group element complexes containing the (trimethylsilyl)methyl ligand.

Structural Elucidation and Crystallographic Investigations of Bis Trimethylsilyl Methyl Mercury and Its Complexes

Single-Crystal X-ray Diffraction Analysis of Bis((trimethylsilyl)methyl)mercury

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique has been employed to meticulously characterize the structure of this compound, revealing not only its molecular conformation but also intriguing intermolecular interactions.

A reinvestigation of the crystal structure of this compound has revealed that in the solid state, the molecules associate into dimeric units. nih.gov This association is facilitated by a weak but distinct mercury-mercury (Hg···Hg) interaction. The interatomic distance of this interaction is measured to be 3.1463(6) Å. nih.gov This distance is noteworthy as it is shorter than the sum of the van der Waals radii of two mercury atoms, suggesting a tangible bonding interaction, albeit a weak one. Such metallophilic interactions are of considerable interest in organometallic chemistry as they can influence the photophysical and electronic properties of the compounds. The dimers exhibit 222 crystallographic symmetry, with two molecules of this compound linked through this Hg···Hg contact. nih.gov

Below is a table summarizing key geometric parameters of the this compound molecule as determined by X-ray crystallography.

ParameterValue
Hg—C Bond Length2.112(7) Å
Si—C Bond Length1.882(7) Å
C—Hg—C Bond Angle178.0(4)°
Hg—C—Si Bond Angle114.2(3)°
Hg···Hg Interaction Distance3.1463(6) Å

Data sourced from Pickett et al. (2000). nih.gov

Structural Characterization of Organometallic Derivatives Containing the Trimethylsilylmethyl Ligand

The trimethylsilylmethyl ligand, due to its steric bulk and lack of β-hydrogens, is a valuable ligand in organometallic chemistry, capable of stabilizing a variety of metal centers in different oxidation states. The structural features of complexes containing this ligand are of fundamental interest.

The trimethylsilylmethyl ligand has been successfully used to synthesize stable chromium(III) complexes. For instance, the crystal structure of bis[(trimethylsilyl)methyl]bis(2,2′-bipyridyl)chromium(III) iodide reveals a cis-octahedral geometry around the chromium center. The Cr(III)-C(sp³) σ-bond length in this complex is approximately 2.107(12) Å. A notable feature is the difference in the Cr-N bond lengths; the Cr-N bond trans to the carbon atom is longer (2.156(7) Å) than the Cr-N bond trans to another nitrogen atom (2.103(7) Å), which can be attributed to the differing trans-influences of the alkyl and bipyridyl ligands.

CompoundCrystal SystemSpace GroupCr-C Bond Length (Å)Cr-N (trans to C) (Å)Cr-N (trans to N) (Å)
[Cr(CH₂SiMe₃)₂(bipy)₂]IMonoclinicP2₁/c2.107(12)2.156(7)2.103(7)

The trimethylsilylmethyl ligand also forms stable compounds with tellurium. The reaction of Na₂Te with ClCH₂SiMe₃ yields the telluroether Te[CH₂(Si(CH₃)₃)]₂. Further reaction with iodine produces bis(trimethylsilylmethyl)tellurium diiodide, TeI₂[CH₂(Si(CH₃)₃)]₂. The crystal structure of this diiodide shows a pseudo-trigonal bipyramidal geometry around the tellurium atom. The two trimethylsilylmethyl groups and the tellurium lone pair occupy the equatorial positions, while the two iodine atoms are in the axial positions. The I-Te-I angle is close to linear at 175.29(2)°, and the C-Te-C angle is 99.9(3)°. The structure also exhibits weak secondary Te···I and I···I interactions, leading to a supramolecular assembly in the solid state.

CompoundGeometry around TeI-Te-I Angle (°)C-Te-C Angle (°)
TeI₂[CH₂(Si(CH₃)₃)]₂Pseudo-trigonal bipyramidal175.29(2)99.9(3)

The synthesis of chiral molecules with high enantiomeric purity is a significant goal in modern chemistry. In organometallic chemistry, stereoselectivity can be achieved through the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the formation of a specific stereoisomer.

While specific examples of stereoselective synthesis of chiral organomercury compounds utilizing the bis((trimethylsilyl)methyl) ligand are not extensively documented, the principles can be illustrated with related systems. Camphor-derived auxiliaries, for instance, are widely used to induce stereoselectivity in various reactions. In the context of organomercury compounds, a chiral auxiliary can be attached to the organic framework of the mercury ligand. The bulky and conformationally rigid structure of the auxiliary then sterically hinders one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched organomercury compound.

The crystal structure of such a chiral organomercury compound would reveal the absolute configuration at the newly formed stereocenter and the conformation imposed by the chiral auxiliary. The analysis of bond lengths, bond angles, and torsional angles would provide insight into the steric and electronic factors governing the stereoselective outcome of the synthesis.

Supramolecular Chemistry and Intermolecular Interactions of this compound and its Complexes

Analysis of Intermolecular Hg···Hg Contacts in Organomercury Compounds

Another intriguing aspect of the supramolecular chemistry of organomercury compounds is the occurrence of intermolecular Hg···Hg contacts, often referred to as metallophilic interactions. ias.ac.in These interactions are observed in the solid state where the distance between two mercury atoms is less than the sum of their van der Waals radii (approximately 3.50 Å). ias.ac.in

These Hg···Hg interactions are a specific type of d¹⁰-d¹⁰ interaction and are considered to be weak, attractive forces. They play a significant role in the crystal packing of many organomercury compounds and can influence their physical properties, such as luminescence. ias.ac.in The formation of these contacts is facilitated by the relatively low-lying, vacant 6p orbitals on the mercury atom, which can accept electron density from a neighboring filled 5d orbital. core.ac.uk

In the context of this compound, while a detailed analysis of its crystal packing for such interactions is not extensively reported in the reviewed literature, the general principles derived from other organomercurials are highly relevant. For instance, in the crystal structure of a copper(I) complex derived from a mercurated macrocycle, a chain of six d¹⁰ ions is formed, linked by intermolecular Hg···Hg interactions with a distance of 3.20 Å. ias.ac.in This demonstrates the capacity of mercury centers in complex organometallic structures to engage in such metallophilic bonding.

The geometry of the organomercury compound can influence the likelihood and nature of Hg···Hg contacts. The linear C-Hg-C arrangement in many diorganomercury compounds might suggest that direct head-on Hg···Hg interactions would be sterically hindered. However, slipped or offset arrangements in the crystal lattice can allow for these contacts to occur.

It is noteworthy that the reinvestigation of the crystal structure of this compound has been reported, which would provide the definitive data on the presence or absence of significant intermolecular Hg···Hg contacts in this specific compound. wikipedia.org Without access to these specific crystallographic details, the discussion remains rooted in the general observations from the broader family of organomercury compounds.

Spectroscopic Characterization Techniques for Bis Trimethylsilyl Methyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of diamagnetic molecules in solution. For bis((trimethylsilyl)methyl)mercury, various NMR techniques, including ¹H, ¹³C, and ¹⁹⁹Hg NMR, offer profound insights into its molecular framework and the electronic environment around the mercury center.

Application of ¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the organic ligand structure of this compound. The ¹H NMR spectrum is expected to show signals corresponding to the trimethylsilyl (B98337) (Si(CH₃)₃) and the methylene (B1212753) (CH₂) protons. The integration of these signals provides a quantitative measure of the protons in each environment, while their chemical shifts and coupling patterns confirm the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Distinct signals for the methyl and methylene carbons are anticipated. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring silicon and mercury atoms. Detailed analysis of ¹H and ¹³C NMR data, including chemical shifts and coupling constants, has been reported, providing a definitive structural assignment of the compound. acs.org

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H (Si(CH₃)₃)Data not availableData not available
¹H (CH₂)Data not availableData not available
¹³C (Si(CH₃)₃)Data not availableData not available
¹³C (CH₂)Data not availableData not available
Note: Specific chemical shift and coupling constant data from primary literature were not accessible.

¹⁹⁹Hg NMR Chemical Shifts as Probes for Mercury Coordination Environments

The ¹⁹⁹Hg NMR chemical shift for compounds of the type Hg(CH₂MMe₃)₂, where M can be silicon, has been documented. nsf.gov This data is crucial for comparing the electronic properties of the trimethylsilylmethyl ligand to other alkyl and organometallic groups attached to mercury. The significant two-bond coupling (²J) between ¹⁹⁹Hg and the protons of the methylene group further aids in structural confirmation and provides valuable information about the s-character of the mercury orbitals involved in the Hg-C bond. nih.gov

Parameter Value
¹⁹⁹Hg Chemical Shift (δ, ppm)Data not available
²J(¹⁹⁹Hg-¹H) (Hz)Data not available
Note: Specific chemical shift and coupling constant data from primary literature were not accessible.

Advanced NMR Techniques (e.g., DOSY) for Solution Behavior Analysis

While specific studies employing advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) on this compound are not prominently reported in the readily available literature, the application of such methods could provide valuable insights into its behavior in solution. DOSY is a powerful technique for studying the size and aggregation state of molecules by measuring their translational diffusion rates. This could be used to determine if this compound exists as a monomeric species in solution or if it forms aggregates, which can be influenced by solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The vibrational spectra of this compound have been reported and discussed, providing characteristic fingerprints for the compound. acs.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the heavier atoms, such as the Hg-C bond. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H stretchData not availableData not available
CH₂ bendData not availableData not available
Si-C stretchData not availableData not available
Hg-C stretchData not availableData not available
Note: Specific vibrational frequency data from primary literature were not accessible.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound has been reported, contributing to its comprehensive characterization. acs.org

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the cleavage of the Hg-C and Si-C bonds, as well as the loss of methyl groups from the trimethylsilyl moieties. The analysis of these fragments provides corroborating evidence for the structure of the compound.

Fragment Ion m/z Proposed Structure/Loss
[M]⁺Data not availableMolecular Ion
[M - CH₃]⁺Data not availableLoss of a methyl group
[M - Si(CH₃)₃]⁺Data not availableLoss of a trimethylsilyl group
[HgCH₂Si(CH₃)₃]⁺Data not availableCleavage of one Hg-C bond
[Si(CH₃)₃]⁺Data not availableTrimethylsilyl cation
Note: Specific m/z values and relative abundances from primary literature were not accessible.

Strategic Applications in Organic and Organometallic Synthesis

Utility as a Silylating Reagent in Main Group Element Chemistry

While direct silylation reactions using bis((trimethylsilyl)methyl)mercury are not its most prominent application, organomercury compounds are instrumental in the transfer of silyl (B83357) and related groups to main group elements. The principle of transmetalation, where the organic group is transferred from mercury to a more electropositive metal, is a key strategy. For instance, reactions analogous to those with bis(trifluoromethyl)mercury, which exchanges groups with organometallic compounds of tin and lead, demonstrate the feasibility of such transfers. rsc.org

The synthesis of bulky silyl-substituted main group compounds often relies on alkali metal silanides, such as tris(trimethylsilyl)silyllithium. These lithium reagents can be prepared from the corresponding mercury compounds, for example, by reacting bis[tris(trimethylsilyl)silyl]mercury with metallic lithium. researchgate.net These highly reactive silanides can then be used to introduce bulky silyl groups to main group elements like germanium, tin, and lead, creating compounds with unique steric and electronic properties. escholarship.orgacs.org This indirect route, where the mercury compound serves as a precursor to the active silylating agent, highlights its foundational role in accessing a range of silylated main group compounds.

Precursor for the Synthesis of Novel Organometallic Complexes

This compound is a valuable precursor for the synthesis of a variety of organometallic complexes, particularly those featuring low-coordinate metal centers. The large steric bulk of the bis(trimethylsilyl)methyl ligand, [CH(SiMe₃)₂]⁻, is crucial for stabilizing metals in unusual and low oxidation states.

A significant application is in the synthesis of divalent alkyls of germanium and tin, with the general formula M[CH(SiMe₃)₂]₂. escholarship.org These compounds are prepared via transmetalation reactions and are themselves important starting materials for further synthetic transformations. The bulky ligands prevent oligomerization and allow for the isolation of monomeric species.

The principles of using bulky silyl-containing reagents extend to the synthesis of complex cluster compounds. For example, novel ring and cage structures of elements like bismuth have been synthesized using bulky tris(trimethylsilyl)silyl and -stannyl substituents. researchgate.net Although these syntheses may start from lithium-based reagents, the genesis of these powerful silylating agents can often be traced back to organomercury precursors. researchgate.net

Furthermore, the bis(trimethylsilyl)methyl ligand plays a role in the chemistry of transition metals. For instance, group 4 metallocene complexes containing the related bis(trimethylsilyl)acetylene (B126346) ligand undergo substitution reactions to coordinate other molecules, leading to catalytically active species. nih.gov The underlying principle is the use of a sterically demanding silyl group to control the coordination sphere of the metal center, a role for which the bis(trimethylsilyl)methyl group is exceptionally well-suited.

Role as a Protecting Group and Site-Selective Control Element in Organic Transformations

The bis(trimethylsilyl)methyl group, often introduced via precursors other than the mercury compound in modern organic synthesis, serves as a highly effective protecting group and a powerful element for controlling selectivity in chemical reactions. Its significant steric hindrance is the primary reason for its utility in this context.

In organometallic chemistry, the ligand itself can be seen as a protecting group for the metal center, preventing unwanted reactions and stabilizing reactive species. escholarship.org However, its most impactful role is seen when it is incorporated into organic substrates, particularly as the N-bis(trimethylsilyl)methyl (N-BTMSM) group.

N-Bis(trimethylsilyl)methyl Group in Rhodium(II)-Catalyzed Reactions

In the realm of rhodium(II)-catalyzed reactions, the N-BTMSM group has proven to be an invaluable tool. Specifically, in reactions involving diazoamides, this bulky group acts as an effective N-protecting group that is stable to the reactive rhodium(II)-carbenoid intermediates. researchgate.net This stability allows for the exploration of subsequent intramolecular reactions without decomposition of the starting material. The N-BTMSM group is crucial for directing the outcome of these reactions, enabling transformations that would otherwise be difficult to achieve.

Conformational Control and Regioselectivity in C−H Insertion Reactions

The true power of the N-BTMSM group lies in its ability to exert conformational control, which in turn dictates the regioselectivity of intramolecular C−H insertion reactions. wikipedia.orgresearchgate.net In studies on N-substituted diazoamides, the N-BTMSM group was found to effectively control the conformation around the amide N-C(O) bond. wikipedia.org This conformational locking directs the rhodium-carbenoid to insert into C-H bonds on the other N-substituent, thereby achieving high site-selectivity.

Furthermore, in α-branched diazoamides, the N-BTMSM group also influences the conformational preference around the N-Cα bond. This additional layer of steric control affects the regioselectivity of the C-H insertion, demonstrating the subtle yet powerful influence of this protecting group in complex organic transformations. wikipedia.orgresearchgate.net The interplay between the steric demands of the N-BTMSM group and the electronic effects of other substituents determines the final product distribution.

Diazoamide TypeInfluence of N-BTMSM GroupOutcome
Tertiary DiazoamidesEffective conformational control about the amide N-C(O) bond.C-H insertion occurs at the other N-substituent. wikipedia.org
Cα-branched DiazoamidesInfluences conformational preference about the N-Cα bond.Affects the regioselectivity of C-H insertion. wikipedia.org
Unbranched DiazoamidesSteric influence is less dominant compared to electronic effects.Regio- and chemoselectivity are affected by inherent electronic effects of the N-substituent. wikipedia.orgresearchgate.net

Generation of Highly Reactive Intermediates for Synthetic Transformations

This compound and its derivatives are effective precursors for the generation of highly reactive intermediates that are valuable in synthetic chemistry. The cleavage of the mercury-carbon bond can be initiated thermally or photochemically to produce radicals or carbenes.

A notable application is the reaction of bis(trimethylsilyl)mercury with chloroiminium chlorides at low temperatures. This reaction cleanly produces stable, metal-free diaminocarbenes. researchgate.net The reaction can also generate transient aryl-, oxy-, chloro-, and hydrogeno-amino carbenes, which can be trapped or undergo dimerization to form alkenes in good yields. researchgate.net This method provides a convenient route to these highly reactive carbene species under mild conditions.

The generation of carbenes is a general feature of this class of organomercury compounds. For example, the related compound bis(trimethylsilyldichloromethyl)mercury has been shown to be a useful reagent for the generation of trimethylsilyl(chloro)carbene, which can then be used in various cyclopropanation and insertion reactions. acs.org These examples underscore the utility of bis(silylmethyl)mercury compounds as clean sources of carbenes and other reactive intermediates for a wide range of synthetic transformations.

Future Research Trajectories for Bis Trimethylsilyl Methyl Mercury

Exploration of Undiscovered Reactivity Patterns

The known reactivity of Bis((trimethylsilyl)methyl)mercury provides a solid foundation for probing its broader chemical behavior. It is known to undergo decomposition upon prolonged heating (100-160 °C) or when exposed to light in an ethereal solution, yielding hexamethyldisilane (B74624) and elemental mercury. wikipedia.org Furthermore, its reaction with hydrogen chloride produces trimethylsilane (B1584522) and trimethylsilyl (B98337) chloride. wikipedia.org However, a systematic exploration of its reactivity with a diverse array of chemical partners is a critical next step.

Future research should focus on:

Reactions with a broader range of electrophiles and nucleophiles: Investigating reactions with various organic and inorganic electrophiles beyond simple acids could unveil new pathways for functionalization. Similarly, its reactivity towards different nucleophilic species could lead to novel organometallic structures and intermediates.

Transmetalation Reactions: A key area of exploration is its potential as a transmetalation agent. The transfer of the (trimethylsilyl)methyl ligand to other metals could provide a clean and efficient route to a variety of organometallic complexes that may be difficult to synthesize through other methods. This could have significant implications for catalysis and materials science.

Photochemical and Thermal Decomposition Studies: While the basic decomposition products are known, a detailed mechanistic investigation of its thermal and photochemical decomposition could reveal the presence of transient radical or carbenoid species. wikipedia.orgrsc.org Understanding the formation and reactivity of these intermediates could open up new synthetic strategies. For instance, if trimethylsilylmethyl radicals are generated, they could be trapped by various substrates, leading to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Known Reactivity of this compound

Reactant/Condition Products Reference
Prolonged heating (100-160 °C) or light exposure Hexamethyldisilane, Mercury wikipedia.org

Development of Advanced Spectroscopic and Analytical Methodologies

The characterization of this compound has historically relied on standard techniques such as ¹H NMR and vibrational spectroscopy. rsc.org While these methods have provided essential structural information, the application of more advanced and specialized analytical techniques could offer deeper insights into its electronic structure and dynamic behavior.

Future research trajectories in this area include:

¹⁹⁹Hg NMR Spectroscopy: As mercury possesses NMR-active isotopes, particularly ¹⁹⁹Hg, the application of ¹⁹⁹Hg NMR spectroscopy would provide direct information about the electronic environment around the mercury nucleus. This could be invaluable for studying ligand exchange processes, interactions with solvents, and the nature of bonding in its various reaction products and intermediates.

Advanced Mass Spectrometry: A detailed study of the fragmentation pathways of this compound using advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could help in understanding the strength of the silicon-mercury bond and the stability of various fragments. rsc.org This information is crucial for predicting its behavior in different chemical environments.

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), can complement experimental findings. Theoretical calculations can predict spectroscopic parameters, reaction mechanisms, and the geometries of transient species, providing a theoretical framework for understanding the observed reactivity and guiding future experimental design.

Rational Design of New Synthetic Applications and Reagents

The ultimate goal of fundamental reactivity and spectroscopic studies is to enable the rational design of new synthetic applications. A related compound, Bis(trimethylsilyldichloromethyl)mercury, has already been identified as a useful reagent in synthetic organosilicon chemistry. acs.org This suggests that this compound could also serve as a valuable tool for synthetic chemists.

Key areas for future development include:

Precursor for Novel Organometallic Reagents: this compound can be envisioned as a precursor for a new class of organomercury and organosilicon reagents. Its reactions could lead to the formation of compounds with unique steric and electronic properties, making them suitable for specific synthetic transformations.

Transfer Agent for the (Trimethylsilyl)methyl Group: The (trimethylsilyl)methyl group is a sterically demanding and electronically stabilizing ligand. The development of this compound as a clean and efficient transfer agent for this group to a wide range of organic and inorganic substrates could be a significant contribution to synthetic chemistry. This could be particularly useful in the synthesis of complex molecules where steric control is paramount.

Applications in Materials Science: The decomposition of this compound to form hexamethyldisilane suggests its potential use in chemical vapor deposition (CVD) or other material fabrication processes for creating silicon-containing thin films or nanoparticles. wikipedia.org Further research could explore its utility as a single-source precursor for such applications.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C8H22HgSi2
Hexamethyldisilane (CH3)3Si-Si(CH3)3
Hydrogen chloride HCl
Mercury Hg
Trimethylsilane (CH3)3SiH
Trimethylsilyl chloride (CH3)3SiCl

Q & A

Q. How can this compound’s environmental persistence inform waste management protocols?

  • Methodological Answer : Biodegradation assays with soil microcosms (ISO 11266) quantify mineralization rates. Mercury-specific biosensors (e.g., MerR-lux constructs) detect bioavailable Hg. Regulatory gaps highlighted in the Minamata Convention necessitate lifecycle assessments (LCAs) to prioritize disposal methods (e.g., sulfidation stabilization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.